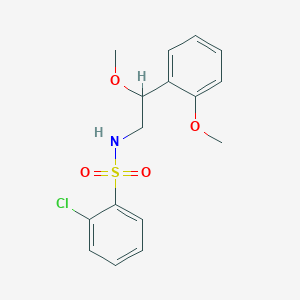

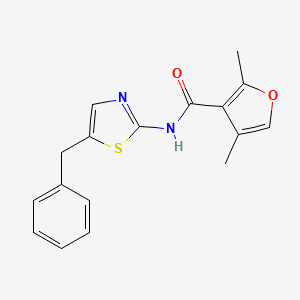

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide, also known as BTZ043, is a chemical compound that has shown promising results in the treatment of tuberculosis. It belongs to the class of benzothiazole compounds and has been found to be effective against both drug-sensitive and drug-resistant strains of tuberculosis.

Aplicaciones Científicas De Investigación

Neuraminidase Inhibitory Activity

This compound has been studied for its potential as a neuraminidase inhibitor . Neuraminidase is an enzyme that plays a key role in the spread of influenza viruses. Inhibitors of this enzyme can disrupt the life cycle of the virus, preventing its replication and spread. A series of benzylthiazolyl compounds, including variations of the compound , have shown potent inhibitory activity against neuraminidase, suggesting their potential use in antiviral drugs .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a small molecule and a protein at the atomic level, which helps in the design of drugs. The compound has been used in molecular docking studies to understand its binding efficiency and interaction with neuraminidase’s active sites. This research aids in the development of new drugs with improved efficacy and specificity .

Synthesis and Characterization

The compound serves as a key intermediate in the synthesis of various benzamide derivatives. Its synthesis and structural characterization are crucial for the development of new medicinal chemistry entities. Techniques such as 1H NMR, MS, and elemental analyses are employed to characterize the compound and confirm its structure, which is essential for further applications in drug design .

Antiviral Drug Development

Due to its inhibitory activity against neuraminidase, the compound is a candidate for the development of new antiviral drugs. It could be used to treat various strains of influenza, and its effectiveness against multiple subtypes of the virus makes it a valuable asset in medicinal chemistry research .

Spectrophotometric Analysis

Thiazolylazo compounds, which include the compound , are used in spectrophotometric analysis. They can act as chromophoric agents that change color in response to various substances, making them useful in the detection and quantification of trace amounts of toxic metallic ions .

Data Storage Material

Thiazolylazo dyes, which can be derived from the compound, are utilized in the manufacture of data storage devices such as CDs, DVDs, and Blu-ray discs. Their ability to absorb and reflect light at specific wavelengths makes them suitable for recording and storing data .

Mecanismo De Acción

Target of Action

The primary target of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide is neuraminidase (NA) . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a key target for antiviral drugs .

Mode of Action

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide interacts with neuraminidase, inhibiting its activity . The compound’s structure allows it to bind effectively to the active sites of neuraminidase, thereby preventing the enzyme from performing its function .

Biochemical Pathways

By inhibiting neuraminidase, N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide disrupts the life cycle of the influenza virus . This prevents the release of new virus particles from infected cells, thereby limiting the spread of the virus within the host .

Result of Action

The inhibition of neuraminidase by N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide results in a decrease in the spread of the influenza virus within the host . This can lead to a reduction in the severity and duration of influenza symptoms .

Propiedades

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2,4-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-10-21-12(2)15(11)16(20)19-17-18-9-14(22-17)8-13-6-4-3-5-7-13/h3-7,9-10H,8H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODHJRXCVZXAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B2861653.png)

![Methyl 3-[{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2861654.png)

![1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2861663.png)

![[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2861664.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2861666.png)